molecular formula C7H14O3 B1465888 4-Hydroxy-3,4-dimethylpentanoic acid CAS No. 802283-37-0

4-Hydroxy-3,4-dimethylpentanoic acid

Cat. No. B1465888
CAS RN: 802283-37-0
M. Wt: 146.18 g/mol
InChI Key: SLULONHUVWQZBK-UHFFFAOYSA-N
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Description

“4-Hydroxy-3,4-dimethylpentanoic acid” is a chemical compound with the molecular formula C7H14O2 . It is also known as “3,4-Dimethylpentanoic acid” and has an average mass of 130.185 Da .


Molecular Structure Analysis

The molecular structure of “4-Hydroxy-3,4-dimethylpentanoic acid” consists of a pentanoic acid backbone with two methyl groups attached to the third and fourth carbon atoms . The hydroxy group is attached to the fourth carbon atom .

Scientific Research Applications

Chemical Synthesis and Structural Studies

4-Hydroxy-3,4-dimethylpentanoic acid has been explored in the context of chemical synthesis and structural studies. For example, Abu-Salem et al. (2008) discussed the transformation of dithallous salt of 2,4-dihydroxy-2,4-dimethylpentanoic acid into 2,4-dihydroxy-2,4-dimethylpentanoic acid and further into 2-Hydroxy-2,4,4-trimethylbutyrolactone, providing insights into the reaction sequences and crystal structures involved in these processes (Abu-Salem et al., 2008).

Chelating Agents for Iron and Aluminium

Research by Dean et al. (2009, 2011) focused on derivatives of 4-hydroxy-3-pyridinecarboxylic acid, including 1,6-Dimethyl-4-hydroxy-3-pyridinecarboxylic acid, for potential applications in chelating therapy for iron and aluminium. These studies explored the solution chemistry, electrochemistry, cytotoxicity, and chelation efficiency of these compounds (Dean et al., 2009), (Dean et al., 2011).

Secondary Metabolites in Plant Defense

Niemeyer (1988) investigated hydroxamic acids, including 4-hydroxy-1,4-benzoxazin-3-ones, which are secondary metabolites crucial for plant defense against pests, diseases, and in allelopathic effects. This highlights the biological importance of these compounds in agricultural and environmental science (Niemeyer, 1988).

Inhibitors of Inflammatory Mediators

Ballesteros et al. (1995) synthesized and evaluated compounds including 2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone derived from 3,4-dimethoxycinnamic acid. These compounds were tested for their ability to inhibit inflammatory mediators, suggesting potential therapeutic applications (Ballesteros et al., 1995).

Influence on Ionization Processes

Research by Rodante et al. (1987) focused on the influence of hydroxyl groups on the ionization processes of similar acids, providing insights into the chemical properties and reactions involving hydroxylated compounds like 4-Hydroxy-3,4-dimethylpentanoic acid (Rodante et al., 1987).

Applications in Biosynthesis and Bioengineering

Nguyen and Lee (2021) described the biosynthesis of 4-Hydroxybutyrate and its polymers using methane as a substrate in engineered bacteria, demonstrating the potential of 4-Hydroxy-3,4-dimethylpentanoic acid and its derivatives in biotechnological applications (Nguyen & Lee, 2021).

Safety and Hazards

The safety data sheet for “4,4-DIMETHYLPENTANOIC ACID” indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

4-hydroxy-3,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(4-6(8)9)7(2,3)10/h5,10H,4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLULONHUVWQZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3,4-dimethylpentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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